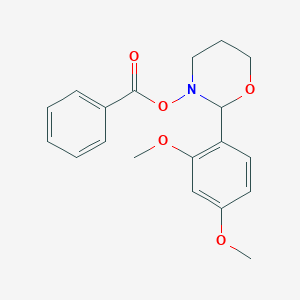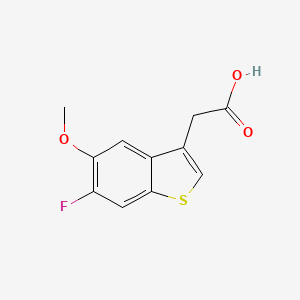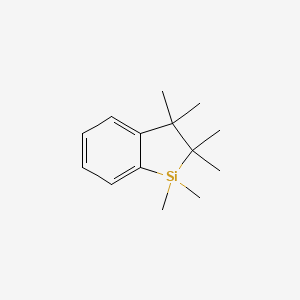![molecular formula C5H4BrN B14387188 3-Bromobicyclo[1.1.0]butane-1-carbonitrile CAS No. 87712-20-7](/img/structure/B14387188.png)
3-Bromobicyclo[1.1.0]butane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromobicyclo[1.1.0]butane-1-carbonitrile is a compound that belongs to the class of bicyclo[1.1.0]butanes, which are known for their highly strained ring systems. The unique structure of bicyclo[1.1.0]butane, characterized by two cyclopropane rings fused through a common carbon-carbon bond, imparts significant strain energy to the molecule. This strain makes the compound highly reactive and valuable in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobicyclo[1.1.0]butane-1-carbonitrile typically involves the treatment of 1,3-dibromocyclobutanecarbonitrile with magnesium in tetrahydrofuran (THF). This reaction proceeds through a dehalogenation process, where magnesium acts as a reducing agent to remove the bromine atoms, resulting in the formation of the desired bicyclo[1.1.0]butane structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Bromobicyclo[1.1.0]butane-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form bicyclo[1.1.0]butane derivatives.
Ring-Opening Reactions: Due to the high strain energy, the bicyclo[1.1.0]butane ring can undergo ring-opening reactions, leading to the formation of cyclobutane or other ring systems
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Catalysts: Palladium or other transition metal catalysts for facilitating ring-opening reactions.
Major Products:
- Substituted bicyclo[1.1.0]butane derivatives.
- Cyclobutane derivatives from ring-opening reactions .
Scientific Research Applications
3-Bromobicyclo[1.1.0]butane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with strained ring systems.
Biology: Investigated for its potential as a bioisostere in drug design, where its unique structure can mimic other functional groups.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials that require high strain energy for their reactivity
Mechanism of Action
The mechanism of action of 3-Bromobicyclo[1.1.0]butane-1-carbonitrile is primarily driven by its high strain energy. The strain in the bicyclo[1.1.0]butane ring makes it highly reactive, allowing it to participate in various chemical transformations. The compound can act as a covalent warhead in bioconjugation processes, where it forms covalent bonds with target molecules, such as proteins or nucleic acids .
Comparison with Similar Compounds
Bicyclo[1.1.0]butane: The parent compound, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain and reactivity.
Spiropentane: Another strained ring system with unique reactivity.
Uniqueness: 3-Bromobicyclo[1.1.0]butane-1-carbonitrile stands out due to the presence of the bromine and nitrile functional groups, which enhance its reactivity and provide additional synthetic handles for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Properties
CAS No. |
87712-20-7 |
|---|---|
Molecular Formula |
C5H4BrN |
Molecular Weight |
158.00 g/mol |
IUPAC Name |
3-bromobicyclo[1.1.0]butane-1-carbonitrile |
InChI |
InChI=1S/C5H4BrN/c6-5-1-4(5,2-5)3-7/h1-2H2 |
InChI Key |
WTFNJIXZXXCFCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C1(C2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl-](/img/structure/B14387147.png)


![4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14387160.png)



![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl pentanoate](/img/structure/B14387197.png)

![Dimethyl [(2-acetamidophenyl)methyl]phosphonate](/img/structure/B14387208.png)
